1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperidin-4-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14;;;/h12H,3-10H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXXPXBSIHHBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674278 | |
| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-44-4 | |
| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reactions with Boc-Protected Intermediates
A widely employed strategy involves coupling Boc-protected amino acids with 4-(1-methylpiperidin-4-yl)piperazine. For example:
Key Observations:
Reductive Amination Strategies
A secondary route involves reductive amination of piperidine derivatives with piperazine:
Optimization Insights:
-
Solvent Effects : DCE improves reaction homogeneity compared to DCM.
-
Catalyst Loading : NaBH(OAc)<sub>3</sub> (1.2 equiv.) ensures complete reduction without overalkylation.
Critical Reaction Parameters
Temperature and Solvent Systems
Acidic Deprotection and Salt Formation
| Acid Source | Concentration | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HCl (gas) | Anhydrous | Methanol | 0°C → RT | 95% |
| Trifluoroacetic Acid | 20% v/v | DCM | RT | 84% |
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HCl Gas Superiority : Provides stoichiometric control, ensuring complete salt formation.
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SCX Resin Utility : Efficiently removes Boc groups while retaining the amine product.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is utilized as a building block in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding N-oxides.
- Reduction : Reduction reactions can yield different amine derivatives.
- Substitution : Participates in nucleophilic substitution reactions to produce various substituted piperazine derivatives.
Biology
In biological research, this compound is studied for its potential interactions with neurotransmitter receptors and enzymes. It is particularly noted for its:
- Antidepressant Effects : Preliminary studies suggest that it may enhance serotonin levels in the brain, leading to antidepressant-like properties.
- Anxiolytic Activity : Investigations indicate potential anxiolytic effects, which may be beneficial in treating anxiety disorders.
- Neuroprotective Properties : Evidence suggests that it could provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways.
Medicine
In pharmaceutical applications, this compound serves as an intermediate in the production of therapeutic agents. Its ability to modulate receptor activity makes it a candidate for developing drugs targeting mood regulation and neuroprotection.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Activity :
- Animal model research demonstrated significant reductions in depressive-like behaviors after administering the compound. This effect was linked to increased serotonin levels in the brain.
-
Anxiolytic Effects :
- Behavioral tests (e.g., elevated plus maze) showed that administration led to increased exploratory behavior, suggesting reduced anxiety levels.
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Neuroprotection in Neurodegenerative Models :
- Cellular models indicated that the compound mitigated cell death induced by neurotoxic agents, associated with modulation of oxidative stress pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in tumor growth, making it a potential candidate for antitumor drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Pharmacological and Functional Comparisons
- Antitumor Activity: The target compound’s Wee1 inhibitory activity contrasts with 1-Methyl-4-(pyridin-4-yl)piperazine derivatives, which show cytotoxicity via Smoothened (SMO) receptor modulation in Hedgehog signaling pathways . Piperazine-substituted naphthoquinones (e.g., PARP-1 inhibitors) exhibit distinct selectivity profiles, emphasizing the role of substitution patterns in target specificity .
Anti-inflammatory and Antitumor Activities :
Solubility and Stability :
Physicochemical and Analytical Properties
Key Research Findings
- Selectivity : Piperazine substitutions (e.g., methylpiperidine vs. pyridine) critically influence binding to targets like PARP-1 or SMO .
- Salt Forms : Hydrochloride salts improve bioavailability but may affect toxicity profiles (e.g., hazard statements H302, H315 for the target compound) .
- SAR Insights : Cyclic amines at the C-2 position of purine scaffolds enhance potency, suggesting parallels for optimizing piperazine-based therapeutics .
Biological Activity
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a piperazine derivative known for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its interactions with various neurotransmitter receptors and its antimicrobial properties.
- Molecular Formula : C10H22ClN3
- Molecular Weight : Approximately 292.7 g/mol
- Appearance : White crystalline powder
- Solubility : Highly soluble in water, enhancing its utility in biological studies.
The biological effects of this compound are primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which can influence mood, cognition, and behavior .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, it demonstrates insecticidal properties against mosquito species like Aedes aegypti and Anopheles stephensi, suggesting potential applications in vector control strategies .
Cytotoxic Effects
Studies have reported that this compound possesses cytotoxic effects against various cancer cell lines. This includes notable activity against both normal and tumor cells, indicating its potential role in cancer therapy. The specific mechanisms underlying these cytotoxic effects are still under investigation but may involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in the piperidine moiety significantly influence its receptor binding affinity and selectivity. For example, modifications to the nitrogen atoms or the introduction of additional functional groups can enhance its pharmacological profile .
| Compound Name | CAS Number | Molecular Formula | Notable Properties |
|---|---|---|---|
| 1-Methyl-4-(piperidin-3-yl)piperazine | 436099-90-0 | C10H22ClN3 | Used in Wee1 inhibitor preparation; distinct due to piperidinyl substitution at different position |
| 1-Methylpiperazine | 109-55-7 | C5H12N2 | A simpler structure; lacks the piperidine moiety, which contributes to different biological activities |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, indicating a dose-dependent response .
- Neurotransmitter Modulation : Research indicated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders .
Q & A
Q. What established synthetic routes are available for 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves:
Alkylation : Reacting 1-methylpiperazine with a 4-methylpiperidin-4-yl precursor under acidic conditions to form the piperazine-piperidine backbone.
Salt Formation : Treating the free base with hydrochloric acid (3 equivalents) in ethanol or methanol at 0–5°C to precipitate the trihydrochloride salt .
Critical Conditions :
Q. How is structural characterization performed for this compound, and which analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles .
- NMR Spectroscopy : 1H and 13C NMR in D2O or DMSO-d6 resolve proton environments and confirm substitution patterns (e.g., methyl and piperidine groups) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and isotopic Cl− distribution .
- Elemental Analysis : Quantifies Cl− content (theoretical: ~30.8%) to confirm trihydrochloride stoichiometry .
Advanced Research Questions
Q. How can synthetic yield be optimized in multistep reactions for this compound?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, reaction time, molar ratios) to identify optimal conditions. For example:
- Purification : Use flash chromatography (silica gel, CH2Cl2:MeOH 9:1) before salt formation to remove unreacted starting materials .
Q. How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
- Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique at 25°C in PBS or DMSO) .
- pKa Determination : Measure ionization states (e.g., via potentiometric titration) to clarify pH-dependent solubility variations .
- Comparative Studies : Report solvent polarity (logP), ionic strength, and temperature to contextualize discrepancies (e.g., solubility in water: ~50 mg/mL vs. <1 mg/mL in hexane) .
Q. What in vitro models are suitable for evaluating biological activity, and how should assays be designed?
Methodological Answer:
- Target-Specific Assays :
- GPCR Binding : Use radioligand displacement assays (e.g., [3H]-ligand competition) with membrane preparations .
- Enzyme Inhibition : Measure IC50 values via fluorogenic substrates (e.g., for kinases or proteases) .
- Controls : Include cytotoxicity assessment (MTT assay) and reference standards (e.g., known inhibitors).
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
